molecular formula C11H10N2O B13097628 3-Benzylpyrazin-2(1H)-one

3-Benzylpyrazin-2(1H)-one

Cat. No.: B13097628
M. Wt: 186.21 g/mol
InChI Key: QDRCDZXQXLCJTD-UHFFFAOYSA-N
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Description

3-Benzylpyrazin-2(1H)-one (CAS Number: 2882-18-0) is a nitrogen-containing heterocyclic compound that serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure, featuring a pyrazin-2(1H)-one core, is of significant interest for designing novel bioactive molecules. Scientific literature indicates that this compound and its analogs are explored as precursors for agents with potential therapeutic applications, building upon research into related pyrazinone derivatives that have been optimized for various biological targets . In research contexts, the pyrazin-2(1H)-one ring system is a structure of high value. Studies on analogous compounds, specifically those where the nitrogen position on the heterocyclic ring is shifted, have been conducted to investigate structure-activity relationships (SAR) for anti-tumor activity . Furthermore, the crystal structure of a closely related compound, 3-Benzyl-5-bromopyrazin-2(1H)-one, reveals that molecules of this class can form hydrogen-bonded dimers, which are stacked into columns via π-π interactions between the pyrazinone rings . This structural insight can be critical for researchers in crystallography and materials science. Key Research Applications: Medicinal Chemistry: Serves as a core template for the synthesis and optimization of new chemical entities in drug discovery programs. Chemical Biology: Useful for probing biological systems and structure-based design due to its heterocyclic architecture. Materials Science: The intermolecular interactions observed in its crystal structure make it a candidate for studying molecular assembly. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-benzyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)

InChI Key

QDRCDZXQXLCJTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CNC2=O

Origin of Product

United States

Synthetic Methodologies for 3 Benzylpyrazin 2 1h One and Its Core Pyrazinone Moiety

Methodologies for Pyrazin-2(1H)-one Ring Construction

The synthesis of the pyrazin-2(1H)-one core is a well-explored area of heterocyclic chemistry, with numerous strategies developed to achieve its construction from various acyclic and cyclic precursors. rsc.orgnih.govrsc.orgsemanticscholar.org

Synthesis from Acyclic Precursors, including α-Amino Acid-Derived Units

A prominent and versatile method for constructing the pyrazin-2(1H)-one ring involves the condensation of acyclic building blocks, particularly those derived from α-amino acids. rsc.orgnih.govrsc.org This approach offers a high degree of flexibility in introducing substituents onto the pyrazinone core.

One of the most significant strategies is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgnih.gov This reaction, first reported by R. G. Jones in 1949, leads to the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. rsc.orgnih.gov The original procedure utilized free α-amino acid amides in the presence of a base; however, a later modification by Karmas and Spoerri demonstrated that the hydrohalide salts of amino acid amides could also be effectively used, which are often more accessible. nih.gov For instance, the reaction of an α-ketoaldehyde with the hydrochloride salt of an α-aminoamide in methanol (B129727), followed by treatment with a base like sodium hydroxide, has been a common practice. beilstein-journals.org

Another established route involves the reaction of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. rsc.orgnih.gov This method allows for the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents. The process involves the condensation of the two starting materials, followed by reaction with a nitrogen source like ammonia (B1221849) to form a dihydropyrazine, which is then oxidized to the pyrazinone. nih.gov

Furthermore, 3,6-disubstituted 2(1H)-pyrazinones can be synthesized from 2-chloroketone oximes and α-amino acid esters. rsc.orgnih.gov This method proceeds through the formation of the N-1 to C-2 and N-4 to C-5 bonds. nih.gov

The use of sugars, such as glyceraldehyde or erythrose, in reaction with amino acid amides has also been explored for the synthesis of 3,5- and 3,6-disubstituted pyrazinones. rsc.org

Cyclization Reactions in Pyrazinone Synthesis

Cyclization reactions are fundamental to the formation of the pyrazinone ring from pre-functionalized acyclic precursors. These reactions often involve the formation of key carbon-nitrogen bonds to close the heterocyclic ring.

A notable example is the deprotection-cyclization sequence of dipeptidyl chloromethyl ketones. nih.gov In this method, a Boc-protected amino acid is coupled with a chloromethyl α-amino ketone. Subsequent removal of the Boc protecting group with HCl/1,4-dioxane triggers a cyclization cascade under reflux in methanol to construct the pyrazinone ring through the formation of the N-4–C-5 bond. nih.gov

An alternative strategy involves the reaction of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene (B1212753) isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC). jst.go.jp This novel ring transformation provides a route to densely functionalized 2(1H)-pyrazinones. jst.go.jp

Intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) esters offers another pathway to fused pyrazinone systems. beilstein-journals.org Nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to the formation of pyrrolopyrazinone skeletons. beilstein-journals.orgd-nb.info Electrophilic cyclization of similar precursors can also be induced. beilstein-journals.org

Targeted Introduction of the Benzyl (B1604629) Moiety at the C-3 Position

Once the pyrazinone core is assembled, or concurrently with its formation, the introduction of the benzyl group at the C-3 position is a critical step in the synthesis of 3-benzylpyrazin-2(1H)-one.

Reaction Pathways for Benzyl Substitution

A common strategy for introducing substituents at the C-3 position involves the use of a pre-functionalized pyrazinone, such as a 3-halopyrazinone. For example, a 3,5-dihalogenated-2(1H)-pyrazinone can be selectively functionalized. The substituent at the C-3 position can be introduced by treating the dihalo-pyrazinone with a variety of nucleophiles or by subjecting it to metal-catalyzed cross-coupling reactions. nih.gov

In a specific example, the synthesis of 3-benzyl-5-phenylpyrazin-2-amine (B3151064) involved the reaction of 3-benzylpyrazin-2-amine. Another approach describes the synthesis of 3-benzyl-6-(4-hydroxybenzyl)pyrazin-2(1H)-one where the benzyl group is incorporated at the C-3 position. nih.gov

The preparation of 3-benzylpyrazin-2-ol has been achieved through the condensation of glyoxal (B1671930) and phenylalanine amide hydrochloride. beilstein-journals.org This method directly incorporates the benzyl group from the phenylalanine precursor.

Furthermore, a phenyl group can be introduced at the C-3 position of a pyrazinone derivative via regioselective bromination followed by a Suzuki coupling reaction with phenylboronic acid. beilstein-journals.org This two-step process allows for the targeted arylation of the C-3 position.

Utilization of Specific Reagents and Catalytic Systems

The introduction of the benzyl group often relies on specific reagents and catalytic systems to ensure high efficiency and regioselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. nih.govbeilstein-journals.org For instance, the coupling of a 3-bromopyrazinone with a benzylboronic acid derivative in the presence of a palladium catalyst and a base is a viable route. beilstein-journals.org

Copper-catalyzed reactions have also been employed. For example, the coupling of 5-bromopyrazinones with phenols or benzenethiols can be achieved by heating with cesium carbonate (Cs₂CO₃) and copper(I) chloride (CuCl). acs.org

In the synthesis of certain pyrazinone derivatives, a chiral aldehyde, a palladium species, and a Lewis acid have been used as a combined catalytic system for asymmetric α-benzylation reactions of N-unprotected amino acids. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry continues to evolve, offering more efficient and novel methodologies for the construction of complex molecules like this compound.

One such advanced approach is the use of multi-component reactions, such as the Ugi four-component reaction. jst.go.jpmdpi.com This strategy allows for the rapid assembly of complex structures from simple starting materials in a single step. For instance, the reaction of pyrrole-2-carboxylic acid, a carbonyl compound, an isocyanide, and an amino ester can lead to polysubstituted pyrrole diketopyrazines which can be precursors to pyrazinones. mdpi.com

Tandem reactions, where multiple bond-forming events occur in a single pot, also represent a powerful tool. A one-pot Ugi–Huisgen tandem reaction has been developed for the synthesis of 4,5-dihydro rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyrazin-6(7H)-ones, demonstrating the potential for complex heterocyclic synthesis in a streamlined manner. researchgate.net

Furthermore, the development of novel catalytic systems, such as an asymmetric ligand-based copper catalyst (TNP-Cu@rGO), has shown promise for the synthesis of pyrazine (B50134) derivatives with good functional group tolerance and moderate to high yields. sioc-journal.cn

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique, offering significant advantages over conventional heating methods. The use of microwave irradiation can dramatically reduce reaction times, improve product yields and purity, and provide better control over reaction conditions. daneshyari.com This methodology has been successfully applied to the synthesis of various pyrazinone derivatives.

One notable approach involves the cyclization of arylglyoxylic acid with an appropriate amine source under microwave irradiation (MWI) to form the pyrazinone ring. rsc.org This method has been extended to prepare a variety of 3,5-diaryl-2(1H)-pyrazinones. rsc.org The efficiency of microwave heating is also demonstrated in the synthesis of fused-pyrazole derivatives, where it significantly shortens reaction times compared to classical heating. daneshyari.com For instance, the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives saw reaction times decrease from hours to minutes with comparable or improved yields under microwave conditions. daneshyari.com

A study on the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles highlighted the benefits of microwave assistance in aminodehalogenation reactions, leading to higher yields and shorter reaction times compared to conventional methods. mdpi.com The uniform heating provided by microwaves often results in cleaner reactions and simpler purification procedures. mdpi.com Similarly, the synthesis of quinoxalinone and benzimidazopyrazinone derivatives was efficiently achieved through a microwave-assisted post-Ugi cascade reaction, which combines the benefits of both microwave heating and multicomponent reactions. nih.gov

The advantages of microwave-assisted synthesis over conventional heating are clearly illustrated by comparative data from the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

CompoundMethodTimeYield (%)
Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative 1Classical Heating8h65
Microwave-Assisted15min72
Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative 2Classical Heating10h62
Microwave-Assisted20min68

Multicomponent Reaction Strategies for Pyrazinone Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the starting materials. researchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been extensively utilized for the synthesis of various heterocyclic scaffolds, including pyrazinones. researchgate.netrsc.org

A common strategy involves an Ugi reaction followed by a post-condensation cyclization step to construct the pyrazinone ring. nih.gov For example, a library of peptidic pyrazinones was synthesized through an isocyanide-based MCR followed by a tandem deprotection/oxidative cyclization step. nih.gov A particularly effective "Ugi/Deprotect/Cyclize" strategy allows for the rapid assembly of pyrazin-2(1H)-one frameworks. researchgate.net This involves the one-pot Ugi-4CR of an isocyanide, a protected amine, a protected aldehyde, and an N-protected amino acid, followed by in-situ deprotection and cyclization to yield the desired pyrazinone core. researchgate.net

This MCR approach has been successfully applied to generate diverse libraries of pyrazinone analogues, such as indolo-pyrazinones and β-carbolinones. rsc.org The reaction of indole-2-carboxylic acid, an aldehyde, an isocyanide, and aminoacetaldehyde dimethyl acetal (B89532) in an Ugi-4CR, followed by acid-mediated cyclization, yields these complex heterocyclic structures in good to excellent yields within a short timeframe. rsc.org

The key features of MCR strategies for pyrazinone synthesis are summarized below.

MCR StrategyKey ReactantsResulting ScaffoldReference
Ugi-4CR / Deprotection / CyclizationIsocyanide, Protected Amine, Protected Aldehyde, N-Protected Amino AcidPyrazin-2(1H)-one researchgate.net
Ugi-4CR / CyclizationIndole-2-carboxylic acid, Aldehyde, Isocyanide, Aminoacetaldehyde dimethyl acetalIndolo-pyrazinone, β-Carbolinone rsc.org
Isocyanide-based MCR / Deprotection / Oxidative CyclizationIsocyanide, Amine, Carbonyl, Carboxylic AcidPeptidic Pyrazinone nih.gov
Post-Ugi Cascade Reaction (MW-Assisted)Ugi AdductBenzimidazopyrazinone, Quinoxalinone nih.gov

These MCR strategies exemplify modern organic synthesis's power, enabling the efficient construction of complex molecules like this compound and its derivatives with high degrees of skeletal and functional diversity. researchgate.net

Chemical Modification and Analog Development of 3 Benzylpyrazin 2 1h One

Strategies for Derivatization of the Pyrazinone Ring System

The modification of the 2(1H)-pyrazinone core is a cornerstone of medicinal chemistry and drug design, allowing for the fine-tuning of molecular properties. rsc.org Various synthetic strategies have been developed to functionalize the pyrazinone ring at its different positions (N-1, C-3, C-5, and C-6).

One of the most fundamental and widely used approaches for constructing the pyrazinone ring itself is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.org This method, known as the Jones and Karmas and Spoerri procedure, is highly effective for creating substituted pyrazinones by varying the starting materials. rsc.org Another foundational method involves the condensation of an α-amino ketone or aldehyde with an α-haloacetyl halide, followed by cyclization with ammonia (B1221849) and subsequent oxidation to yield the pyrazinone. nih.govrsc.org

For pre-formed pyrazinone rings, halogenated intermediates serve as versatile platforms for further derivatization. For instance, 3,5-dihalo-2(1H)-pyrazinones are key starting materials for introducing a variety of substituents. nih.govrsc.orgfigshare.com Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are frequently employed to attach aryl, heteroaryl, or amino groups at the C-3 and C-5 positions. nih.govrsc.org This site-selective coupling allows for the controlled synthesis of complex analogs. nih.gov

Further derivatization can be achieved through several other key reactions:

N-Alkylation: The nitrogen at the N-1 position can be alkylated to introduce various side chains. semanticscholar.org

Ring Transformation: Novel pyrazinones can be synthesized through the ring transformation of other heterocyclic systems, such as the base-mediated reaction of mesoionic 1,3-oxazolium-5-olates with reagents like p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov

Oxidation and Transamidation: A one-pot, two-step process can convert 3,5-dihalo-2(1H)-pyrazinones into highly functionalized 2(1H)-pyrazinone 3-carboxamide derivatives through a sequence of base-mediated substitution, oxidation, and transamidation. figshare.com

StrategyDescriptionKey Reactants/IntermediatesReference
Condensation Reaction (Jones & Karmas)One-pot formation of the pyrazinone ring.α-amino acid amide, 1,2-dicarbonyl compound rsc.orgsemanticscholar.org
Palladium-Catalyzed Cross-CouplingSite-selective introduction of substituents on a pre-formed ring.3,5-Dihalo-2(1H)-pyrazinones, boronic acids, amines nih.govrsc.org
Condensation and CyclizationFormation of the ring from two acyclic precursors.α-amino ketone, α-haloacetyl halide, ammonia nih.govrsc.org
Ring TransformationSynthesis from a different heterocyclic system.1,3-Oxazolium-5-olates, TosMIC nih.gov

Synthesis of Substituted Benzyl (B1604629) Pyrazinone Analogs

The synthesis of analogs of 3-benzylpyrazin-2(1H)-one, where either the benzyl moiety or the pyrazinone ring is substituted, allows for the exploration of structure-activity relationships. Several synthetic routes have been established to produce these targeted derivatives.

A notable example is the synthesis of 6-amino-5-benzyl-3-methylpyrazin-2-one . ffame.org This synthesis begins with the Strecker synthesis product from phenylacetaldehyde, namely phenylalaninenitrile hydrochloride. ffame.org This starting material is condensed with methylglyoxal (B44143) N-oxide in the presence of acetic anhydride, followed by treatment with hydrazine (B178648) to yield the final product. ffame.org This route provides a method for introducing an amino group at the C-6 position and a methyl group at C-3 of the 5-benzylpyrazinone core. ffame.org

Another strategy focuses on modifying the C-3 position. The synthesis of 3-anilino-5-benzyl-2(1H)-pyrazinone analogs has been achieved by substituting a reactive imidoyl halide at the C-3 position of a pyrazinone precursor with various anilines, using camphorsulfonic acid as a catalyst. acs.org This approach allows for the introduction of diverse substituted aniline (B41778) groups directly onto the pyrazinone ring. acs.org

Furthermore, analogs with substitutions on the benzyl ring have been synthesized. 1-Hydroxy-3-(4-hydroxybenzyl)-5,6-dimethylpyrazin-2(1H)-one was prepared by reacting tyrosine hydroxamic acid with 2,3-butanedione (B143835) in a mixture of methanol (B129727) and water at 0°C, followed by the addition of aqueous sodium hydroxide. rsc.org This method demonstrates the construction of the pyrazinone ring around a pre-functionalized benzyl-containing starting material (tyrosine hydroxamic acid). rsc.org

Target AnalogKey Starting MaterialsKey Reagents/ConditionsReference
6-Amino-5-benzyl-3-methylpyrazin-2-onePhenylalaninenitrile hydrochloride, Methylglyoxal N-oxideAcetic anhydride, Hydrazine ffame.org
3-Anilino-5-benzyl-2(1H)-pyrazinonesC3-imidoyl halide pyrazinone precursor, Substituted anilinesCamphorsulfonic acid acs.org
1-Hydroxy-3-(4-hydroxybenzyl)-5,6-dimethylpyrazin-2(1H)-oneTyrosine hydroxamic acid, 2,3-ButanedioneMethanol/Water, NaOH rsc.org

Isolation and Elucidation of Novel Pyrazinone Derivatives from Natural Sources

Natural sources, particularly marine microorganisms, are a rich reservoir of novel pyrazinone derivatives. mdpi.comnih.gov Actinomycetes (especially Streptomyces sp.), myxobacteria, and fungi isolated from marine sediments, sponges, and ascidians have been found to produce a variety of structurally unique pyrazinones. nih.govmdpi.comresearchgate.netmdpi.com The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and comprehensive one- and two-dimensional nuclear magnetic resonance (NMR) analyses. nih.govresearchgate.netnih.gov

Several notable examples highlight the structural diversity of these natural products:

Butrepyrazinone : Isolated from the actinomycete strain Verrucosispora sp. K51G found in Ghanaian mangrove sediment, this compound possesses an unusual methylation pattern on the pyrazinone ring. Its structure was characterized through a combination of NMR spectroscopy and high-resolution mass spectrometry. nih.gov

Enhypyrazinones A and B : These two novel pyrazinone-type molecules were discovered from a marine-derived myxobacterium, Enhygromyxa sp. nih.govresearchgate.net Their structures, featuring a rare trisubstituted-pyrazinone core, were elucidated using HRESIMS and extensive NMR data analysis. nih.govresearchgate.net

JBIR-56 and JBIR-57 : Isolated from a Streptomyces species derived from a marine sponge, these compounds are 3,5,6-trisubstituted 2(1H)-pyrazinones. nih.govacs.org Their complex planar structures were determined by NMR and MS analyses, while the absolute configurations of their amino acid components were established using Marfey's method. acs.org

Derivatives from Streptomyces sp. : Various other pyrazinones have been isolated from different Streptomyces strains. For example, Streptomyces sp. Did-27, associated with a marine ascidian, produced new derivatives including (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one. mdpi.commdpi.com Another endophytic strain, Streptomyces sp. KIB-H1992, yielded 3,6-diisopropyl-5-methylpyrazin-2(1H)-one and 5-(hydroxymethyl)-3,6-diisopropylpyrazin-2(1H)-one. acgpubs.org A novel anti-MRSA pyrazinone derivative, MR7S4-F3, was isolated from Streptomyces anulatus from the rhizosphere of a wild apple tree. mdpi.com

Natural DerivativeSource OrganismKey Structural FeatureReference
ButrepyrazinoneVerrucosispora sp. K51G (Actinomycete)Unusual methylation pattern on the pyrazinone ring nih.gov
Enhypyrazinone AEnhygromyxa sp. (Myxobacterium)Rare trisubstituted-pyrazinone core nih.govresearchgate.net
JBIR-56 / JBIR-57Streptomyces sp. (from marine sponge)3,5,6-trisubstituted 2(1H)-pyrazinone nih.govacs.org
(S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-oneStreptomyces sp. Did-27 (from marine ascidian)Disubstituted pyrazinone mdpi.commdpi.com
5-(hydroxymethyl)-3,6-diisopropylpyrazin-2(1H)-oneStreptomyces sp. KIB-H1992 (Endophyte)Hydroxymethyl and isopropyl substitutions acgpubs.org
MR7S4-F3Streptomyces anulatus (from rhizosphere)Novel pyrazinone with anti-MRSA activity mdpi.com

Structure Activity Relationship Sar Studies of 3 Benzylpyrazin 2 1h One Analogs

Elucidation of Structural Determinants for Biological Activity

The biological activity of 3-benzylpyrazin-2(1H)-one analogs is intrinsically linked to the specific arrangement of their core structural components: the pyrazinone ring and the benzyl (B1604629) substituent at the 3-position. The pyrazinone moiety, a six-membered heterocyclic ring, is a crucial scaffold that provides the fundamental framework for interaction with biological targets. The nitrogen and oxygen atoms within this ring can participate in hydrogen bonding, a key interaction for binding to enzymes and receptors.

The benzyl group at the 3-position is another critical determinant of activity. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The flexibility of the bond connecting the benzyl group to the pyrazinone ring enables the molecule to adopt various conformations, which can be crucial for achieving an optimal fit with its biological target.

Furthermore, the presence and nature of substituents on both the pyrazinone ring and the benzyl group can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological profile.

Impact of Substituent Variations on Pharmacological Profiles

Systematic variation of substituents on the this compound scaffold has provided valuable insights into the SAR of this class of compounds. Modifications have been explored at various positions, including the benzyl ring and the pyrazinone core, leading to a range of pharmacological activities.

For instance, in a related series of N-benzylpyrazine-2-carboxamides, the nature of substituents on the benzyl ring was found to significantly influence antimycobacterial activity. Analogs bearing electron-withdrawing groups, such as chlorine, on the benzyl ring demonstrated notable potency. Specifically, a compound with 3,4-dichloro substitution on the benzyl moiety was identified as one of the most effective against Mycobacterium tuberculosis. This suggests that the electronic properties of the benzyl group play a crucial role in the interaction with the biological target.

In the context of kinase inhibition, a study on 3,5-disubstituted pyrazin-2(1H)-ones highlighted the importance of the substituents at both the 3 and 5-positions for potent activity against platelet-derived growth factor receptor (PDGFR). While this study did not focus specifically on 3-benzyl analogs, it underscores the principle that modifications around the pyrazinone core are critical for modulating biological activity.

The table below summarizes the antimycobacterial activity of selected N-benzyl-3-aminopyrazine-2-carboxamide derivatives, which, while structurally different from this compound, provide insights into the effects of benzyl ring substitution.

Compound IDBenzyl SubstituentMIC (µg/mL) against M. tuberculosis H37Rv
1a 2-methylbenzyl12.5
9a 3,4-dichlorobenzyl12.5

Positional Isomerism and its Influence on Biological Potency

The position of the benzyl group on the pyrazin-2(1H)-one ring is a critical factor that can dramatically alter the biological activity of the resulting isomers. While direct comparative studies on the positional isomers of benzyl-pyrazin-2(1H)-one are not extensively documented in the available literature, the principles of positional isomerism in medicinal chemistry suggest that such variations would have a profound impact.

In a related context, the natural product phevalin, which is a 6-benzyl-3-isopropyl-pyrazin-2(1H)-one, demonstrates the biological relevance of a benzyl group at a different position on the pyrazinone core. The specific arrangement in phevalin is key to its biological activity. Similarly, the synthesis of 3-benzyl-5-(4-hydroxyphenyl)pyrazin-2(1H)-one, a derivative of coelenteramine, highlights the natural occurrence and potential biological significance of the 3,5-disubstituted pyrazinone scaffold.

These examples indirectly emphasize that the precise placement of the benzyl substituent is a key determinant of the pharmacological profile. A direct comparison of the biological activities of 3-benzyl-, 5-benzyl-, and 6-benzyl-pyrazin-2(1H)-one would be necessary to fully elucidate the influence of positional isomerism on the potency of this class of compounds.

Investigation of Biological Activity and Mechanistic Pathways of 3 Benzylpyrazin 2 1h One and Its Derivatives

Antimicrobial Activity Profiles

Derivatives of 3-benzylpyrazin-2(1H)-one have demonstrated a broad spectrum of antimicrobial activities, showing promise in combating both bacterial and fungal pathogens.

Antibacterial Efficacy, including Anti-MRSA Activity

Substituted N-benzylpyrazine-2-carboxamide derivatives, which are structurally related to this compound, have been a key focus of antibacterial research. A series of N-benzyl-3-chloropyrazine-2-carboxamides were synthesized and evaluated for their antibacterial properties. Within this series, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide distinguished itself with potent activity against Staphylococcus aureus, exhibiting a Minimum Inhibitory Concentration (MIC) of 7.81 μM. nih.govnih.gov This compound also showed efficacy against Staphylococcus epidermidis with an MIC of 15.62 μM. nih.govnih.gov

The investigation was extended to include activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. From a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, the derivative with a 4-OCH3 substitution on the benzyl (B1604629) rings was identified as the most effective against MRSA, with an MIC of 62.5 μM. nih.gov Interestingly, the introduction of a second aromatic ring in these derivatives generally led to a decrease in antibacterial activity, with some exceptions. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazine (B50134) Derivatives

Compound Target Organism MIC (μM)
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide Staphylococcus aureus 7.81
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide Staphylococcus epidermidis 15.62
N-(4-methoxybenzyl)-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide MRSA 62.5

Antifungal Efficacy

While the primary focus of many studies has been on antibacterial and antimycobacterial activities, the broader antimicrobial profile of pyrazine derivatives includes antifungal efficacy. Research into various substituted pyrazole (B372694) derivatives has indicated their potential as antifungal agents, with some compounds showing activity against Candida albicans.

Anti-Mycobacterial Activity Studies

The fight against tuberculosis has spurred significant research into novel therapeutic agents, and derivatives of this compound have emerged as promising candidates. In a study of substituted N-benzyl-3-chloropyrazine-2-carboxamides, the 4-OCH3 substituted derivative showed significant activity against Mycobacterium tuberculosis H37Rv, with an MIC of 25 μg/mL. nih.gov

Further modifications, leading to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, yielded even more potent compounds. Specifically, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were the most effective against M. tuberculosis H37Rv, both with an MIC of 12.5 μg/mL. nih.govnih.gov The presence of electron-donating substituents on the benzyl ring appeared to be advantageous for antimycobacterial activity. nih.gov However, these compounds were found to be inactive against M. kansasii and M. avium. nih.gov

Table 2: Anti-Mycobacterial Activity of Selected Pyrazine Derivatives against M. tuberculosis H37Rv

Compound MIC (μg/mL)
3-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide 25
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide 12.5
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide 12.5

Antiviral Activity Investigations

The antiviral potential of pyrazine derivatives has been explored, with some compounds showing activity against a range of viruses. For instance, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine has demonstrated in vitro activity against measles virus, Newcastle disease virus, some influenza viruses, herpes simplex and zoster viruses, infectious canine hepatitis virus, and vaccinia viruses. nih.gov Other pyrazine derivatives have also been noted for their anti-influenza activity in vitro. bioworld.com While these findings highlight the potential of the broader pyrazine chemical space, specific antiviral data for this compound is not extensively detailed in the reviewed literature.

Antineoplastic (Anticancer) Potential and Related Biological Screens

The cytotoxic and anticancer potential of pyrazine-based compounds has been a subject of investigation. In one study, pyrazine-based small molecules were designed and synthesized as inhibitors of the SHP2 protein, which is implicated in cancer. One of the final compounds, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, was identified as an active and acceptable cytotoxic agent. mdpi.com This compound demonstrated significant cytotoxic activity against MDA-MB-231 breast cancer cells at a concentration of 0.1 μM. mdpi.com

Another study focused on pyrazino[1,2-a]benzimidazole (B13791295) derivatives, where two compounds, a diketone precursor and a dihydropyrazino[1,2-a]benzimidazole derivative, showed notable anticancer activity when compared to standard drugs like melphalan (B128) and cisplatin. nih.gov Furthermore, certain 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines under hypoxic conditions, with some showing more potent activity than the reference drug tirapazamine. nih.gov

Table 3: Cytotoxic Activity of a Selected Pyrazine Derivative

Compound Cell Line Concentration (μM) Effect
methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride MDA-MB-231 0.1 Significant cytotoxicity

Enzyme Inhibition Studies (e.g., Reverse Transcriptase, Thrombin, Enoyl-ACP Reductase, Alpha-Glucosidase, Matrix Metalloproteinases)

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes.

Enoyl-ACP Reductase: This enzyme is a key target in Mycobacterium tuberculosis. Molecular docking studies have been performed on potent antimycobacterial pyrazine derivatives, such as N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, to understand their interaction with the enoyl-ACP-reductase of M. tuberculosis. nih.gov These studies indicated that the compound is capable of forming hydrogen bond interactions, which are typical for many known inhibitors of this enzyme. nih.gov

Thrombin: Pyrazole-based compounds have been investigated as thrombin inhibitors. researchgate.net Certain acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors, with some exhibiting IC50 values in the nanomolar range. ejmo.org The mechanism of action for some of these inhibitors involves the transfer of an acyl moiety to the catalytic Ser195 of thrombin, leading to its inhibition. ejmo.org

Alpha-Glucosidase: Derivatives of 1,2-benzothiazine have been synthesized and screened for their α-glucosidase inhibition activity as potential treatments for diabetes. semanticscholar.org Several of these derivatives emerged as potent inhibitors of the α-glucosidase enzyme, with IC50 values better than the standard drug, acarbose. semanticscholar.org

Matrix Metalloproteinases (MMPs): The inhibition of MMPs is a target for various pathologies. While specific studies on this compound are not prominent, the broader class of heterocyclic compounds is under investigation for MMP inhibition. nih.gov

Exploration of Biological Targets and Modes of Action

The precise biological targets and modes of action for this compound have not been extensively elucidated in the available scientific literature. However, research on structurally related pyrazine and pyrazinone derivatives provides insights into potential mechanistic pathways. These compounds have garnered attention for their versatile interactions with biological systems, particularly in the context of anticancer research. nih.gov

Derivatives of pyrazin-2(1H)-one are recognized for their broad spectrum of biological activities, including potential applications as anticancer agents and kinase inhibitors. ijrpc.com The pyrazinone core serves as a scaffold for the development of compounds that can interact with various enzymatic targets. One such area of investigation involves the inhibition of protein tyrosine phosphatases (PTPs), which are crucial in regulating cell proliferation, migration, and metabolism. mdpi.com Specifically, the SHP2 protein, a member of the PTPs family, has been identified as a target for some pyrazine-based molecules. mdpi.com By designing compounds that can allosterically inhibit the catalytic sites of proteins like SHP2, researchers aim to disrupt oncogenic signaling pathways. mdpi.com

Another identified target for certain pyrazine derivatives is the mutant isocitrate dehydrogenase 1 (IDH1). Specific mutations in IDH1 are critical for the progression of certain cancers, making it an attractive therapeutic target. nih.gov A series of 3-pyrazine-2-yl-oxazolidin-2-ones have been designed and synthesized as allosteric inhibitors of mutant IDH1, demonstrating the potential for the pyrazine scaffold to be adapted to target specific oncogenic enzymes. nih.gov

Furthermore, the broader class of pyrazine derivatives has been explored for its ability to induce apoptosis in cancer cells. The mechanisms often involve the modulation of key proteins in apoptotic pathways. For instance, some pyrazole derivatives, which share a heterocyclic nature with pyrazinones, have been shown to increase the levels of p53 and Bax proteins while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net While these findings are for related heterocyclic compounds, they suggest potential modes of action that could be relevant for this compound and its analogs.

In Vitro Cytotoxicity Evaluation in Mammalian Cell Lines

The in vitro cytotoxicity of this compound has not been specifically detailed in the reviewed literature. However, extensive research on various pyrazine and pyrazinone derivatives demonstrates their potential as cytotoxic agents against a range of mammalian cancer cell lines. These studies provide a basis for understanding the potential anticancer activity of this class of compounds.

For instance, certain polysubstituted pyrazole derivatives have shown significant antiproliferative activity against a panel of 60 different human tumor cell lines. semanticscholar.org One such derivative exhibited a GI50 MG-MID (mean graph midpoint for growth inhibition) of 3.59 µM, indicating broad-spectrum anticancer potential. semanticscholar.org Other derivatives have displayed selective cytotoxicity against specific cancer cell lines, such as non-small cell lung cancer and renal cancer. semanticscholar.org

The cytotoxic effects of pyrazine compounds have also been evaluated against cell lines including MCF7 (breast cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). mdpi.com In some cases, statistically significant decreases in cell viability have been observed at concentrations as low as 0.01 µM and 0.1 µM. mdpi.com

The following interactive table summarizes the cytotoxic activity of various pyrazinone-related derivatives against different mammalian cancer cell lines, as reported in the scientific literature. It is important to note that these are not the values for this compound but for structurally related compounds.

Compound TypeCell LineCancer TypeIC50/GI50 (µM)
Polysubstituted Pyrazole DerivativeVarious (NCI-60 panel)Multiple3.59 (GI50 MG-MID)
Pyrazolo[3,4-d]pyrimidine DerivativeA549Non-small cell lung cancer8.21
Pyrazolo[3,4-d]pyrimidine DerivativeHCT116Colorectal carcinoma19.56
Pyrazine Intermediate 21MCF7Breast CancerSignificant viability decrease at 0.1 µM
Pyrazine Intermediate 21HCT116Colon CancerSignificant viability decrease at 0.01 µM

These findings underscore the potential of the pyrazinone scaffold as a basis for the development of novel cytotoxic agents. The variations in activity based on substitutions on the pyrazine ring highlight the importance of structure-activity relationship studies in optimizing the anticancer efficacy of these compounds. nih.gov

Computational Chemistry Approaches in 3 Benzylpyrazin 2 1h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For a compound like 3-Benzylpyrazin-2(1H)-one, molecular docking could be employed to screen for potential biological targets, such as kinases, for which other pyrazinone derivatives have shown inhibitory activity.

A typical molecular docking study would involve:

Preparation of the this compound structure: This would include generating a 3D conformation of the molecule and optimizing its geometry.

Identification and preparation of a target protein: A protein of interest would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, removing water molecules, and defining the binding site.

Docking calculations: A docking algorithm would then be used to fit the ligand into the protein's active site in various orientations and conformations, each scored based on a predefined scoring function that estimates the binding affinity.

While no specific molecular docking studies on this compound have been found, research on similar heterocyclic compounds demonstrates the power of this technique in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique can be used to study the conformational changes of this compound in different environments and to assess the stability of its complex with a potential biological target identified through molecular docking.

An MD simulation study would typically entail:

System setup: The molecule or the ligand-protein complex is placed in a simulation box, solvated with water molecules, and ions are added to neutralize the system.

Simulation run: The system is then subjected to a simulation run, where the forces on each atom are calculated, and the positions and velocities of the atoms are updated over a series of small time steps.

Analysis: The resulting trajectory is analyzed to understand the conformational landscape of the molecule, the stability of the ligand-protein interactions, and to calculate binding free energies.

Although no MD simulation studies have been published specifically for this compound, this method has been widely applied to other small molecules to validate docking poses and to provide a more accurate estimation of binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for this compound and its analogs, the following steps would be necessary:

Data set collection: A series of pyrazinone derivatives with varying substituents and their corresponding measured biological activities would be required.

Descriptor calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound.

Model building and validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. The model's predictive power would then be rigorously validated.

The lack of a sufficient number of synthesized and tested analogs of this compound with corresponding biological data currently precludes the development of a specific QSAR model. However, QSAR studies on other classes of heterocyclic compounds have proven to be a valuable tool in guiding the design of more potent molecules.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry can be used to study the mechanisms of chemical reactions, providing insights into the transition states and intermediates involved. For this compound, theoretical methods could be used to elucidate its synthesis mechanism. This could involve, for example, studying the condensation reaction between an alpha-amino acid derivative and a dicarbonyl compound, a common route for pyrazinone synthesis.

A computational study of the reaction mechanism would typically involve:

Mapping the potential energy surface: The energies of the reactants, products, intermediates, and transition states along the reaction pathway are calculated using quantum mechanical methods.

Analyzing the electronic structure: The electronic properties of the molecules involved are analyzed to understand the nature of the bond-forming and bond-breaking processes.

While general mechanisms for pyrazinone formation have been proposed, a detailed computational study on the specific synthesis of this compound is not available. Such a study could provide valuable information for optimizing the reaction conditions and for the design of novel synthetic routes.

The application of computational chemistry approaches to the study of this compound remains a fertile ground for future research. Molecular docking and dynamics simulations could unveil its potential biological targets and binding modes, QSAR modeling could guide the synthesis of more active analogs, and theoretical studies could provide a deeper understanding of its chemical reactivity. The absence of such studies to date underscores a significant opportunity for computational chemists to contribute to the understanding and potential application of this intriguing heterocyclic compound.

Advanced Spectroscopic and Analytical Methodologies for 3 Benzylpyrazin 2 1h One Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 3-Benzylpyrazin-2(1H)-one. slideshare.netjchps.com By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about the molecular framework. uobasrah.edu.iqresearchgate.net

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The benzyl (B1604629) group would show signals for the aromatic protons, typically in the range of δ 7.2-7.4 ppm, and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons. The protons on the pyrazinone ring would appear as distinct signals, with their chemical shifts influenced by the adjacent nitrogen atoms and carbonyl group. The N-H proton of the pyrazinone ring is expected to appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show a signal for the carbonyl carbon (C=O) in the downfield region (around 160-170 ppm). The sp² hybridized carbons of the benzene (B151609) and pyrazinone rings would resonate in the δ 110-150 ppm range, while the sp³ hybridized methylene carbon (-CH₂) of the benzyl group would appear further upfield.

The following table summarizes the anticipated NMR spectral data for this compound based on general chemical shift principles. pdx.edunetlify.app

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom TypeNucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic C-H (Benzyl)¹H7.20 - 7.40Multiplet
Methylene (-CH₂-)¹H~4.0Singlet
Pyrazinone C-H¹H6.5 - 7.5Doublet, Doublet
Amide N-H¹H8.0 - 9.0Broad Singlet
Carbonyl (C=O)¹³C160 - 170-
Aromatic/Pyrazinone C/C-H¹³C110 - 150-
Methylene (-CH₂-)¹³C~40-

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically found in the region of 1650-1680 cm⁻¹. pressbooks.pub The N-H bond of the pyrazinone ring would give rise to a stretching vibration in the 3200-3400 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. libretexts.org Stretching vibrations associated with the C=C and C=N bonds of the aromatic and pyrazinone rings would be observed in the 1450-1600 cm⁻¹ region. vscht.cz

Table 2. Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Amide (N-H)Stretch3200 - 3400Medium-Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-H (-CH₂-)Stretch2850 - 2960Medium
Amide Carbonyl (C=O)Stretch1650 - 1680Strong, Sharp
Aromatic/Heteroaromatic C=C, C=NStretch1450 - 1600Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a crystal. nih.gov This technique yields a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Table 3. Crystal Data and Structure Refinement for 3-Benzyl-5-bromopyrazin-2(1H)-one. nih.gov
ParameterValue
Chemical FormulaC₁₁H₉BrN₂O
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensions
a (Å)12.0408 (16)
b (Å)24.273 (3)
c (Å)7.0428 (10)
Volume (ų)2058.4 (5)
Z (Molecules per unit cell)8
Temperature (K)100 (2)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity verification of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. rsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of this compound. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound's retention time is determined by its polarity; separation from impurities is achieved based on differences in their partitioning between the stationary and mobile phases. A pure sample will ideally exhibit a single, sharp peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity analysis. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) to provide both quantitative purity data and mass information for the compound and any impurities.

Column Chromatography: On a preparative scale, column chromatography using silica (B1680970) gel is a standard method for the purification of this compound from a crude reaction mixture. A solvent system (eluent) of appropriate polarity is chosen to allow for the separation of the desired product from starting materials and byproducts based on their differential adsorption to the silica gel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.